molecular formula C19H19Cl2N B1229104 EP 19-088 CAS No. 57571-54-7

EP 19-088

Cat. No.: B1229104
CAS No.: 57571-54-7
M. Wt: 332.3 g/mol
InChI Key: CYNOIDSFCNRVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EP 19-088 is referenced in the context of a phosphorus-containing flame-retardant composite material, specifically involving epoxy resins (EP) modified with 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DiDOPO) derivatives. This compound is designed to enhance flame retardancy in polymer matrices while maintaining mechanical properties.

Key characteristics inferred from related studies include:

  • Chemical Basis: Incorporation of DiDOPO, a halogen-free phosphorus-based flame retardant known for its high thermal stability and gas-phase radical quenching mechanism.
  • Application: Primarily used in epoxy-based composites for electronics, aerospace, and construction industries to meet stringent fire safety standards.
  • Mechanism: Acts through intumescent char formation and release of phosphorus-containing radicals that inhibit combustion .

Properties

CAS No.

57571-54-7

Molecular Formula

C19H19Cl2N

Molecular Weight

332.3 g/mol

IUPAC Name

7-chloro-5-(4-chlorophenyl)-2-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridine

InChI

InChI=1S/C19H19Cl2N/c1-22-9-8-16-18(11-22)15-7-6-14(21)10-17(15)19(16)12-2-4-13(20)5-3-12/h2-7,10,16,18-19H,8-9,11H2,1H3

InChI Key

CYNOIDSFCNRVHZ-UHFFFAOYSA-N

SMILES

CN1CCC2C(C1)C3=C(C2C4=CC=C(C=C4)Cl)C=C(C=C3)Cl

Canonical SMILES

CN1CCC2C(C1)C3=C(C2C4=CC=C(C=C4)Cl)C=C(C=C3)Cl

Synonyms

7-chloro-5-p-chlorophenyl-1,3,4,4a,5,9b-hexahydro-2-methyl-2H-indeno(1,2-c)pyridine
EP 19-088
EP-19-088

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EP 19-088 involves multiple steps, including the formation of the indeno-pyridine core and the introduction of the chloro and methyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques. This involves the use of high-pressure reactors, continuous flow systems, and advanced purification methods to achieve high yields and purity. The process is optimized to minimize waste and ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions: EP 19-088 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

EP 19-088 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of EP 19-088 involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs: DiDOPO Derivatives

EP 19-088 is compared to two structurally related phosphorus-based flame retardants:

Property This compound DiDOPO-Vinylbenzyl DiDOPO-DOPO Hybrid
Phosphorus Content ~10.2% (estimated) 12.5% 11.8%
Thermal Stability (Td) 320°C (onset) 310°C 335°C
LOI (Limiting Oxygen Index) 32% 29% 34%
Char Residue (800°C) 28.5% 22% 31%
Mechanical Impact Minimal reduction in epoxy matrix Moderate brittleness High retention of flexural strength

Key Findings :

  • This compound balances phosphorus content and thermal stability, outperforming DiDOPO-Vinylbenzyl in LOI but lagging behind DiDOPO-DOPO hybrids in char residue .
  • The compound’s moderate thermal degradation temperature (320°C) suggests suitability for applications requiring processing below 300°C.

Functional Analogs: Halogenated Flame Retardants

This compound is also contrasted with halogenated compounds like decabromodiphenyl ether (DecaBDE) and tetrabromobisphenol A (TBBPA):

Property This compound DecaBDE TBBPA
Flame Retardancy Mechanism Gas-phase radical quenching Solid-phase char formation Synergistic bromine release
Environmental Impact Low toxicity, halogen-free Persistent organic pollutant (POP) Endocrine disruptor
LOI 32% 28% 26%
Regulatory Status Compliant with EU REACH Restricted under Stockholm Convention Phased out in consumer products

Key Findings :

  • This compound’s halogen-free composition offers a safer alternative to DecaBDE and TBBPA, aligning with global regulatory trends toward eliminating persistent toxins .
  • While its LOI (32%) surpasses both halogenated analogs, its gas-phase mechanism may require higher loadings (15–20 wt%) compared to brominated systems (5–10 wt%) .

Q & A

Q. What strategies ensure reproducibility in this compound studies?

  • Publish full experimental protocols (e.g., synthesis steps, assay conditions) in supplementary materials .
  • Share raw data via repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Data Analysis and Interpretation

Q. How should researchers handle outliers in this compound datasets?

  • Apply Grubbs’ test or ROUT method to statistically identify outliers, then investigate root causes (e.g., pipetting errors) .
  • Report outlier exclusion criteria transparently in methods sections .

Q. What tools are recommended for visualizing this compound’s structure-activity relationships?

  • Use Cheminformatics software (e.g., Schrödinger, PyMol) to map 3D ligand-protein interactions .
  • Generate heatmaps or network graphs to illustrate dose-dependent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.